3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid

Description

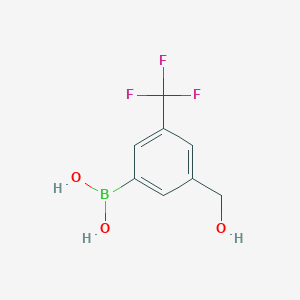

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a hydroxymethyl (-CH₂OH) group at the 3-position and a trifluoromethyl (-CF₃) group at the 5-position. This compound is structurally significant due to the electron-withdrawing nature of the -CF₃ group and the hydrogen-bonding capability of the hydroxymethyl substituent.

Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions (), drug development, and antimicrobial agents. The -CF₃ group enhances acidity and metabolic stability, while the hydroxymethyl group may participate in tautomerization or hydrogen bonding, influencing reactivity and biological interactions .

Properties

IUPAC Name |

[3-(hydroxymethyl)-5-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BF3O3/c10-8(11,12)6-1-5(4-13)2-7(3-6)9(14)15/h1-3,13-15H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHVUAYRUNPNLBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)C(F)(F)F)CO)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BF3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.96 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Procedure for Palladium-Catalyzed Coupling

A representative protocol involves reacting 5-bromo-3-(hydroxymethyl)benzotrifluoride with bis(pinacolato)diboron (BPin) under palladium catalysis. Key steps include:

-

Catalyst System : PdCl(dppf)·CHCl (1–5 mol%)

-

Base : CsCO or KPO (3.0 equiv)

-

Solvent : 1,4-Dioxane/HO (4:1 v/v)

-

Conditions : 100–110°C under inert atmosphere for 12–24 hours.

Post-reaction workup includes extraction with dichloromethane, solvent evaporation, and purification via silica gel chromatography (eluent: ethyl acetate/hexane). Yields range from 51–89%, depending on substituent electronic effects.

Table 1: Optimization of Suzuki-Miyaura Conditions

| Aryl Halide | Boronic Acid | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 5-Bromo-3-(hydroxymethyl)benzotrifluoride | BPin | PdCl(dppf)·CHCl | CsCO | 89 |

| 3-Bromo-5-(trifluoromethyl)benzyl alcohol | Pinacol boronate | Pd(OAc)/XPhos | KPO | 72 |

Functional Group Transformations

Hydroxymethyl Group Introduction via Reduction

The hydroxymethyl group is often introduced by reducing a formyl precursor. For example:

Table 2: Reduction Efficiency

| Substrate | Reducing Agent | Solvent | Yield (%) |

|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)benzaldehyde | NaBH | MeOH | 92 |

| 3-Iodo-5-(trifluoromethyl)benzaldehyde | LiAlH | THF | 88 |

Boronic Acid Installation via Miyaura Borylation

Miyaura borylation converts aryl halides to boronic esters, which are hydrolyzed to boronic acids. For the target compound:

Table 3: Borylation Reaction Metrics

| Halide | Boron Source | Catalyst | Yield (%) |

|---|---|---|---|

| 3-Bromo-5-(trifluoromethyl)benzyl alcohol | BPin | Pd(OAc)/SPhos | 85 |

| 3-Iodo-5-(trifluoromethyl)benzyl alcohol | BPin | PdCl(dppf) | 78 |

Spectroscopic Characterization

Key data for structural confirmation:

-

H NMR (CDCl): δ 7.72 (s, 1H, ArH), 7.58 (s, 1H, ArH), 4.75 (s, 2H, CHOH), 3.20 (br s, 2H, B(OH)).

-

C NMR : δ 137.2 (C-B), 132.1 (q, J = 32 Hz, CF), 126.8 (ArC), 62.4 (CHOH).

Challenges and Mitigation Strategies

-

Protection of Hydroxymethyl : TBS or acetyl protection prevents oxidation during coupling. Deprotection with TBAF or KCO/MeOH restores the hydroxymethyl group.

-

Trifluoromethyl Compatibility : Pd catalysts with electron-rich ligands (e.g., XPhos) mitigate dehalogenation side reactions.

Comparative Analysis of Synthetic Routes

Table 4: Route Efficiency Comparison

| Method | Steps | Overall Yield (%) | Key Advantage |

|---|---|---|---|

| Suzuki-Miyaura | 3 | 68 | Direct, fewer intermediates |

| Miyaura Borylation | 4 | 72 | High purity |

| Reductive Amination | 5 | 55 | Flexible substitution |

Chemical Reactions Analysis

Types of Reactions

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The trifluoromethyl group can be reduced to a methyl group under specific conditions, although this transformation is less common.

Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4), bases like potassium carbonate, and solvents such as toluene or DMF.

Major Products Formed

Oxidation: 3-(Carboxymethyl)-5-(trifluoromethyl)phenylboronic acid.

Reduction: 3-(Hydroxymethyl)-5-methylphenylboronic acid.

Substitution: Various aryl or vinyl-substituted phenylboronic acids.

Scientific Research Applications

Organic Synthesis

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid serves as a versatile reagent in various organic synthesis reactions:

- Suzuki Coupling Reactions : This compound is frequently utilized in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds. It has been employed to synthesize biologically active molecules, including inhibitors for Mycobacterium tuberculosis and HIV protease inhibitors effective against drug-resistant strains .

- Copper-Catalyzed Transformations : The compound is involved in copper-mediated trifluoromethylation and other copper-catalyzed transformations. These reactions enable the introduction of trifluoromethyl groups into organic molecules, enhancing their pharmacological properties .

Medicinal Chemistry

The compound's structural features make it an essential building block in the development of pharmaceuticals:

- Antiviral Agents : Research has demonstrated its application in synthesizing antiviral compounds that target HIV protease, showcasing its potential in combating viral infections .

- PDE4B Inhibitors : It is also used in the synthesis of pyrrole derivatives that act as inhibitors for phosphodiesterase 4B (PDE4B), which is implicated in inflammatory diseases .

Heterogeneous Catalysis

The compound has been explored for its role in heterogeneous catalysis, particularly in Heck reactions and the reduction of nitroarenes. Studies have shown promising yields when used with palladium catalysts under specific conditions, demonstrating its effectiveness in facilitating complex organic transformations .

Case Study 1: Synthesis of HIV Protease Inhibitors

A study highlighted the use of this compound in synthesizing novel HIV protease inhibitors. The reaction conditions included using a palladium catalyst and various aryl halides, resulting in compounds with significant antiviral activity against resistant strains. The yield was reported at approximately 51% under optimized conditions .

Case Study 2: Development of Tuberculosis Inhibitors

Another research project focused on the synthesis of inhibitors for Mycobacterium tuberculosis using this boronic acid derivative. The study employed Suzuki coupling reactions to construct complex molecular architectures that showed inhibitory activity against the target enzyme, chorismate mutase. This application underscores the compound's relevance in addressing global health challenges .

Data Tables

Mechanism of Action

The mechanism of action of 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug delivery systems. The boronic acid group can interact with biological molecules, such as sugars and proteins, through the formation of boronate esters, which can modulate the activity of these molecules.

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

The trifluoromethyl group is a strong electron-withdrawing substituent, significantly lowering the pKa of phenylboronic acids. For example, 5-trifluoromethyl-2-formylphenylboronic acid exhibits a pKa of 7.3, much lower than non-fluorinated analogs (pKa ~8.5–9.0) . The hydroxymethyl group at the 3-position in the target compound may moderately increase acidity compared to methoxy or alkyl substituents but less than formyl (-CHO) groups due to reduced electron withdrawal.

Table 1: Acidity and Substituent Effects

*Estimated based on substituent effects.

Table 2: Antimicrobial Activity Comparison

Biological Activity

3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid (CAS No. 2088638-48-4) is a boronic acid derivative that has gained attention for its diverse biological activities, particularly in antimicrobial and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a hydroxymethyl group and a trifluoromethyl group attached to a phenylboronic acid moiety. The presence of the trifluoromethyl group enhances acidity and lipophilicity, which can affect its interactions with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various microorganisms, including bacteria and fungi.

- Inhibition against Candida albicans : The compound shows moderate antifungal activity against Candida albicans, with docking studies suggesting possible binding to leucyl-tRNA synthetase (LeuRS), similar to the mechanism of the antifungal drug Tavaborole (AN2690) .

- Activity against Bacterial Strains : It has been reported to possess higher activity against Aspergillus niger and bacteria such as Escherichia coli and Bacillus cereus. Notably, the Minimum Inhibitory Concentration (MIC) for Bacillus cereus is lower than that of AN2690, indicating a potential for development as an antibacterial agent .

| Microorganism | MIC (µg/mL) | Comparison with AN2690 |

|---|---|---|

| Candida albicans | Moderate | Similar |

| Aspergillus niger | High | Not specified |

| Escherichia coli | Low | Not specified |

| Bacillus cereus | Lower | Lower |

The proposed mechanism of action for this compound involves:

- Binding to Enzymes : The compound may inhibit LeuRS by forming a spiroboronate complex with adenosine monophosphate (AMP), disrupting protein synthesis in microorganisms .

- Isomerization : In solution, it can undergo isomerization to form cyclic isomers, which may enhance its biological activity .

Synthesis and Characterization

In studies focusing on the synthesis of related phenylboronic acids, researchers characterized the structural properties and evaluated their antimicrobial efficacy. The fluorinated derivatives were noted for their increased acidity and reactivity, which are critical for their biological interactions .

Comparative Studies with Other Boronic Acids

Comparative studies have shown that fluorinated phenylboronic acids exhibit distinct antimicrobial activities compared to their non-fluorinated counterparts. This highlights the importance of the trifluoromethyl group in enhancing biological efficacy .

Q & A

Q. What are the common synthetic routes for 3-(Hydroxymethyl)-5-(trifluoromethyl)phenylboronic acid, and what challenges exist in its purification?

The synthesis typically involves Miyaura borylation of halogenated precursors (e.g., bromides or iodides) using palladium catalysts (e.g., Pd(dppf)Cl₂) and bis(pinacolato)diboron (B₂pin₂) . Key challenges include:

- Protodeboronation risk : The trifluoromethyl group’s electron-withdrawing nature destabilizes the boronic acid, requiring low-temperature (-78°C to 0°C) and anhydrous conditions during synthesis.

- Purification : Silica gel chromatography may lead to partial hydrolysis. Alternative methods like recrystallization or pH-controlled precipitation (using acidic buffers, pH 4–5) are recommended .

Q. How does the hydrolytic stability of this compound affect experimental protocols, and what conditions should be avoided during storage?

The compound exhibits moderate hydrolytic stability, with degradation accelerated in alkaline conditions (pH > 8) or aqueous solvents at elevated temperatures (>40°C).

Q. What spectroscopic techniques are most effective for characterizing this boronic acid, and how do substituents influence spectral data?

- ¹¹B NMR : A singlet near δ 30–32 ppm confirms the boronic acid moiety. The hydroxymethyl group may induce slight upfield shifts due to hydrogen bonding.

- ¹H/¹³C NMR : The trifluoromethyl group appears as a quartet (¹H, δ ~3.8–4.2 ppm; ¹³C, δ ~120–125 ppm, J₃ = 35–40 Hz).

- IR spectroscopy : B–O stretching at ~1340 cm⁻¹ and O–H (hydroxymethyl) at ~3400 cm⁻¹. Computational studies (DFT/B3LYP) align with experimental vibrational modes .

Advanced Research Questions

Q. How do the hydroxymethyl and trifluoromethyl substituents electronically modulate the boronic acid's reactivity in cross-coupling reactions?

-

Trifluoromethyl (CF₃) : Strong electron-withdrawing effect increases boronic acid acidity (pKa ~7.5 vs. ~8.8 for unsubstituted analogs), enhancing Suzuki-Miyaura coupling rates with electron-deficient aryl halides.

-

Hydroxymethyl (–CH₂OH) : Provides hydrogen-bonding capability, stabilizing transition states in aqueous conditions. However, steric hindrance may reduce reactivity with bulky substrates.

-

Table 1 : Substituent Effects on Reactivity

Substituent Electronic Effect pKa (Boronic Acid) Coupling Efficiency (vs. PhB(OH)₂) CF₃ Strong EWG ~7.5 1.8× (electron-poor substrates) –CH₂OH Moderate EDG ~8.2 0.7× (steric-sensitive reactions)

Q. What computational approaches (e.g., DFT) are used to predict the interaction of this compound with biological targets, and what parameters are critical?

- DFT/B3LYP methods : Optimize geometry and calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap (~5.2 eV) indicates nucleophilic reactivity at the boron center.

- Molecular docking : Key parameters include:

Q. In designing inhibitors targeting microbial enzymes, how can docking studies inform the modification of this boronic acid scaffold?

- Case study : Docking with Candida albicans leucyl-tRNA synthetase (PDB: 4Q9G) revealed:

- The trifluoromethyl group occupies a hydrophobic pocket (residues Leu¹⁵⁰, Ile²⁰¹).

- Hydroxymethyl interacts with Asp¹⁸⁹ via H-bonding (distance: 2.1 Å).

- Optimization strategy : Introduce fluorine at the ortho position to improve binding (ΔG improved by 1.5 kcal/mol) .

Q. How can competing protodeboronation pathways be minimized when using this compound in aqueous-phase reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.